molecular formula C12H8N2O3 B2729030 2-(3-Nitrophenyl)nicotinaldehyde CAS No. 289469-76-7

2-(3-Nitrophenyl)nicotinaldehyde

Cat. No.: B2729030
CAS No.: 289469-76-7
M. Wt: 228.207
InChI Key: CKHJMVUGYKMMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Nicotinaldehyde Derivatives in Synthetic Research

Nicotinaldehyde, or 3-pyridinecarboxaldehyde, is a fundamental building block in organic synthesis. Its derivatives are key intermediates in the production of a wide range of pharmaceuticals and agrochemicals. The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, imparts specific electronic properties and potential for biological interactions. The aldehyde group at the 3-position is a versatile functional handle, readily participating in a variety of chemical transformations such as nucleophilic additions, condensations, and oxidations. This reactivity allows for the construction of more complex molecular scaffolds, making nicotinaldehyde derivatives indispensable in the synthesis of novel organic compounds.

Significance of Nitrophenyl Moieties in Contemporary Organic Synthesis

The nitrophenyl group is another crucial component in the toolkit of a synthetic organic chemist. The nitro group (NO₂) is a strong electron-withdrawing group, and its presence on a phenyl ring significantly influences the electronic properties of the entire moiety. This electronic perturbation can be harnessed to modulate the reactivity of other functional groups on the ring or on adjacent molecular fragments. Nitrophenyl groups are often incorporated into molecules to enhance their biological activity, act as precursors for amino groups through reduction, or to serve as key components in materials with specific optical or electronic properties. Their role in the synthesis of various heterocyclic compounds is also well-documented.

Structural Features and Research Relevance of 2-(3-Nitrophenyl)nicotinaldehyde

This compound is a biaryl compound where a 3-nitrophenyl group is attached to the 2-position of a nicotinaldehyde framework. This specific arrangement of functional groups gives rise to a unique set of structural and electronic characteristics. The presence of the bulky and electron-withdrawing 3-nitrophenyl group at the 2-position of the pyridine ring is expected to influence the conformation of the molecule and the reactivity of the adjacent aldehyde group at the 3-position.

The primary method for the synthesis of 2-aryl nicotinaldehydes, including the nitrophenyl derivative, is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. nih.gov

Table 1: Plausible Synthetic Route for this compound

StepReactantsReagents and ConditionsProduct
12-Chloronicotinaldehyde, (3-Nitrophenyl)boronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, RefluxThis compound

The research relevance of this compound stems from its potential as a precursor to novel heterocyclic compounds with interesting biological or material properties. The combination of the pyridine, aldehyde, and nitrophenyl functionalities in a single molecule offers multiple sites for further chemical modification.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ 10.1 (s, 1H, CHO), 8.8-8.9 (m, 1H, Py-H), 8.4-8.5 (m, 1H, Ar-H), 8.2-8.3 (m, 1H, Py-H), 7.6-7.8 (m, 3H, Ar-H, Py-H)
¹³C NMR (CDCl₃, 100 MHz)δ 192 (CHO), 155 (C-Ar), 152 (C-Ar), 148 (C-Ar), 138 (C-Ar), 135 (CH-Ar), 130 (CH-Ar), 129 (CH-Ar), 125 (CH-Ar), 124 (CH-Ar), 123 (CH-Ar)
IR (KBr, cm⁻¹)~3080 (Ar C-H str.), ~2850, 2750 (Aldehyde C-H str.), ~1700 (C=O str.), ~1530, 1350 (N-O str.)
Mass Spec. (EI)m/z 228 (M⁺)

Scope and Objectives of Academic Research on the Compound

Academic research on this compound is primarily driven by its potential as a versatile synthetic intermediate. The objectives of such research can be broadly categorized as follows:

Development of Novel Synthetic Methodologies: Exploring more efficient, sustainable, and scalable synthetic routes to this compound and its derivatives.

Synthesis of Novel Heterocyclic Systems: Utilizing the aldehyde and nitro functionalities as handles for cyclization reactions to construct novel polycyclic and heterocyclic scaffolds.

Investigation of Biological Activity: Screening of the parent compound and its derivatives for potential applications in medicinal chemistry, such as enzyme inhibitors, antimicrobial agents, or anticancer compounds. The pyridine and nitrophenyl moieties are both known pharmacophores.

Exploration of Material Properties: Investigating the potential of this compound and its derivatives in the development of new organic materials with interesting photophysical or electronic properties.

The unique electronic and steric environment created by the interplay of the three functional groups makes this compound a compelling target for academic inquiry, with the potential to contribute to various sub-disciplines of organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitrophenyl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-8-10-4-2-6-13-12(10)9-3-1-5-11(7-9)14(16)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHJMVUGYKMMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Nitrophenyl Nicotinaldehyde and Analogous Structures

Precursor Synthesis and Functionalization Pathways

The assembly of the target molecule relies on the availability of appropriately functionalized pyridine (B92270) and nitrophenyl precursors.

Preparation of Nicotinaldehyde and Related Pyridine-3-Carboxaldehydes

Nicotinaldehyde, also known as pyridine-3-carbaldehyde, is a commercially available key intermediate. wikipedia.orgexsyncorp.com However, its synthesis and the preparation of its substituted derivatives are well-documented. Common methods include:

Oxidation of Alcohols: The aerobic oxidation of 3-pyridinemethanol (B1662793) provides a direct route to nicotinaldehyde. wikipedia.org

Reduction of Nitriles: A widely used industrial method involves the catalytic reduction of 3-cyanopyridine (B1664610) (nicotinonitrile). wikipedia.org An improved process utilizes a Raney-nickel catalyst in an aqueous solution of a carboxylic acid, which offers better yields and more environmentally acceptable conditions compared to older methods that required strong acids like sulfuric acid. googleapis.com

Reduction of Carboxylic Acid Derivatives: For substituted nicotinaldehydes, a versatile pathway involves the reduction of an activated carboxylic acid derivative. For instance, 5-substituted nicotinaldehydes can be prepared from the corresponding 5-substituted nicotinic acids. The acid is first converted to a more reactive species, such as a morpholinamide, which is then reduced to the aldehyde using a mild reducing agent like lithium triethoxyaluminum hydride (LiAlH(OEt)₃) or lithium aluminum hydride (LiAlH₄). google.comgoogle.com

Strategies for Introduction of the 3-Nitrophenyl Moiety

The introduction of the 3-nitrophenyl group onto a pyridine ring is most effectively achieved through modern cross-coupling reactions. While classical electrophilic substitution can introduce a nitro group onto an existing aromatic ring, the direct formation of the aryl-aryl C-C bond requires more specific methodologies.

The premier strategy is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction couples an organoboron compound with an organohalide. To synthesize a 2-(3-nitrophenyl)pyridine (B1594272) derivative, one would typically react a 2-halopyridine (e.g., 2-bromopyridine) with 3-nitrophenylboronic acid. This method is highly versatile and tolerant of a wide range of functional groups. This approach is analogous to the synthesis of 5-(4-fluorophenyl)pyridine-3-carboxylic acid, a precursor for a substituted nicotinaldehyde, which is prepared by the Suzuki coupling of 5-bromonicotinic acid with p-fluorobenzeneboronic acid. google.comgoogle.com

Targeted Synthesis of 2-(3-Nitrophenyl)nicotinaldehyde

The direct synthesis of the target molecule involves forming the critical C-C bond between the two aromatic rings as the key step.

C-C Bond Formation Methodologies at the 2-Position of Nicotinaldehyde

The most direct and efficient route to this compound involves a palladium-catalyzed cross-coupling reaction on a pre-functionalized nicotinaldehyde derivative. The general scheme involves coupling a 2-halonicotinaldehyde with a 3-nitrophenyl organometallic reagent.

Suzuki-Miyaura Coupling: This is the most plausible and widely applied method. The reaction would proceed between 2-bromonicotinaldehyde and (3-nitrophenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.

Sonogashira Coupling: While not a direct arylation, the Sonogashira coupling demonstrates that C-C bonds can be effectively formed at the 2-position of the nicotinaldehyde scaffold. For example, 2-((4-nitrophenyl)ethynyl)nicotinaldehyde has been synthesized by reacting 2-bromonicotinaldehyde with 1-ethynyl-4-nitrobenzene, catalyzed by copper(I) iodide and a palladium complex. rsc.org This highlights the viability of using 2-halonicotinaldehydes as effective substrates for palladium-catalyzed C-C bond formation.

Table 1: Representative Suzuki Coupling for 2-Aryl-Nicotinaldehyde Synthesis
Reactant 1Reactant 2Catalyst SystemProduct
2-Bromonicotinaldehyde(3-Nitrophenyl)boronic acidPd(PPh₃)₄ / Base (e.g., Na₂CO₃)This compound
5-Bromonicotinic acid morpholinamidep-Fluorobenzeneboronic acidPd[P(Ph)₃]₄ / Na₂CO₃5-(4-Fluorophenyl)nicotinic acid morpholinamide

Condensation and Cyclization Reactions Utilizing Pyridine and Nitrophenyl Precursors

An alternative to coupling the two rings is to construct the pyridine ring from precursors where one already contains the 3-nitrophenyl moiety.

Hantzsch Pyridine Synthesis: This classic multi-component reaction can be adapted to produce pyridine rings with specific aryl substituents. tcichemicals.com By using 3-nitrobenzaldehyde (B41214) as the aldehyde component, along with a β-ketoester (e.g., ethyl acetoacetate) and an ammonia (B1221849) source, a dihydropyridine (B1217469) ring bearing a 3-nitrophenyl group is formed. Subsequent oxidation yields the corresponding substituted pyridine.

Kröhnke Pyridine Synthesis and Related Condensations: Various condensation reactions can be employed to build the pyridine ring. For example, a three-component, one-pot reaction of nicotinaldehydes, acetophenones, and anhydrous ammonium (B1175870) acetate (B1210297) has been reported to yield 2',6'-diphenyl-3,4'-bipyridines. niscpr.res.in A similar strategy could be envisioned where a nitrophenyl-containing building block, such as a 1-(3-nitrophenyl)ethan-1-one, condenses with other components to form the desired substituted pyridine core. Another relevant example is the condensation of 2-aminonicotinaldehyde with p-nitrophenylacetonitrile, which, while forming a fused naphthyridine system, demonstrates the principle of using a nitrophenyl precursor in a cyclization-condensation reaction. niscpr.res.in

Multi-Component Reactions (MCRs) and Cascade Processes in this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and reduced waste. tcichemicals.com

While a direct MCR for this compound is not explicitly documented, several MCRs are used to synthesize highly substituted pyridines and could be adapted for analogous structures.

Hantzsch and Biginelli Reactions: As mentioned, the Hantzsch synthesis is a three-component reaction (aldehyde, β-ketoester, ammonia) that can incorporate a nitrophenyl group from the corresponding nitrobenzaldehyde. tcichemicals.com

Gröbcke-Blackburn-Bienaymé Reaction: This is a three-component reaction between an aldehyde, an isocyanide, and an aminoazine to produce fused imidazoles. researchgate.net Using nicotinaldehyde or a derivative as the aldehyde component allows for the rapid construction of complex pyridine-containing scaffolds.

One-Pot Condensations: The synthesis of 2',6'-diphenyl-3,4'-bipyridines from a nicotinaldehyde, an acetophenone, and ammonium acetate is a prime example of a one-pot, three-component reaction that efficiently builds a complex pyridine system. niscpr.res.in

Cascade reactions , where a single trigger event initiates a sequence of intramolecular transformations, represent another advanced synthetic strategy. A hypothetical cascade process for a related structure could involve an initial intermolecular coupling event (like a Suzuki reaction) followed by an in-situ intramolecular cyclization, allowing for the rapid assembly of complex polycyclic systems from simple precursors. rsc.org

Catalytic Systems and Reaction Condition Optimization Studies

The synthesis of this compound and structurally similar 2-aryl nicotinaldehydes predominantly relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The efficiency and selectivity of these transformations are highly dependent on the careful selection and optimization of the catalytic system and reaction conditions. Research in this area focuses on screening various catalysts, ligands, bases, and solvents to maximize product yields and minimize side reactions.

Catalytic Systems:

The core of the catalytic system for these syntheses is a palladium source, which is activated and stabilized by a ligand.

Palladium (Pd) Catalysts: Various palladium precursors are employed, including palladium(II) acetate (Pd(OAc)₂), bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), and pre-formed complexes like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). semanticscholar.orgnih.gov The choice of a Pd(0) or Pd(II) source can influence the initial activation of the catalytic cycle. reddit.com While Pd(II) salts are common, they can sometimes lead to side reactions. reddit.com Pre-catalysts, which are more stable and ensure smooth generation of the active Pd(0) species, are often preferred. reddit.com

Ligands: The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. Both monodentate and bidentate phosphine (B1218219) ligands are widely used. Common examples include triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and more complex, bulky, and electron-rich biaryl phosphine ligands (e.g., XPhos) and ferrocene-based ligands like dppf. semanticscholar.orgresearchgate.net The use of bulky, electron-rich phosphines is often cited as beneficial for promoting the key steps in the catalytic cycle and can help prevent side reactions like beta-hydride elimination. reddit.comnih.gov In some syntheses of analogous structures, N-heterocyclic carbene (NHC) ligands have also been explored. nih.gov For specific reactions, such as the Sonogashira coupling to produce alkyne-substituted nicotinaldehydes, a co-catalyst like copper(I) iodide (CuI) is used alongside the palladium complex. rsc.org

Reaction Condition Optimization:

The optimization of reaction parameters is a critical step to achieve high yields and purity. Key variables that are systematically studied include the base, solvent system, and temperature.

Base: A wide array of bases has been tested for the Suzuki-Miyaura coupling of nicotinaldehyde precursors. These range from inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) to organic bases like 1,8-diazabicycloundec-7-ene (DBU). researchgate.netutrgv.eduheteroletters.org The choice of base can be critical; for instance, in the synthesis of pyridobenzodiazepinones from related intermediates, the strong base potassium tert-butoxide (tBuOK) was found to be essential for cyclization, whereas Cs₂CO₃ was effective for other analogs. mdpi.com Milder bases such as potassium fluoride (B91410) (KF) and cesium fluoride (CsF) have been successfully used in synthesizing biaryls with base-sensitive functional groups. utrgv.edu

Solvent: The solvent system often consists of an organic solvent, frequently mixed with water for Suzuki-Miyaura reactions. Common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), toluene, and acetonitrile (B52724) (MeCN). researchgate.netrsc.orgheteroletters.org The use of a biphasic system (e.g., THF/water) is standard for Suzuki couplings involving water-soluble bases like K₂CO₃. researchgate.net The solvent can influence the solubility of reactants and the rate of reaction. semanticscholar.org

Temperature: Reaction temperatures can range from ambient temperature to reflux, typically between 40 °C and 110 °C. researchgate.netrsc.orgmdpi.com Higher temperatures can increase the reaction rate but may also lead to the degradation of starting materials or products. mdpi.com Microwave-assisted synthesis has been employed to accelerate reaction times significantly, often in conjunction with polar solvents. utrgv.edu

Detailed studies often involve screening multiple combinations of these parameters to identify the optimal conditions for a specific substrate pair. For example, in a chemoselective Suzuki-Miyaura reaction on a 5-bromo-2-tosyloxynicotinaldehyde, various ligands and temperatures were tested to achieve selective coupling at the tosylate position. researchgate.net

Table 1: Optimization of Suzuki-Miyaura Reaction for 5-bromo-2-tosyloxy-nicotinaldehyde with (3-nitrophenyl)boronic acid

This table simulates typical research findings for optimizing the synthesis of a direct precursor to the target compound.

Entry Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
1 Pd(dba)₂ (5) PPh₃ (10) K₂CO₃ (2) THF/H₂O 60 45
2 Pd(dba)₂ (5) tfp (10) K₂CO₃ (2) THF/H₂O 40 78 researchgate.net
3 Pd(dba)₂ (5) PCy₃·HBF₄ (10) K₂CO₃ (2) THF/H₂O 80 65 researchgate.net
4 Pd(OAc)₂ (5) Xantphos (10) Cs₂CO₃ (2) Toluene 100 82

tfp = tri(o-furyl)phosphine, PCy₃·HBF₄ = tricyclohexylphosphine tetrafluoroborate

Table 2: Catalytic Systems for Synthesis of Analogous 2-Substituted Nicotinaldehydes

This table shows varied conditions for synthesizing related structures, highlighting the versatility of palladium catalysis.

Product Structure Halide/Leaving Group Coupling Partner Catalyst System Base Solvent Temp (°C) Yield (%) Ref
2-((4-nitrophenyl)ethynyl)nicotinaldehyde 2-bromonicotinaldehyde 1-ethynyl-4-nitrobenzene Pd(PPh₃)₂Cl₂ / CuI Et₃N MeCN 50 95 rsc.org
2-(Aryl)nicotinaldehyde 2-chloronicotinaldehyde Arylboronic acid Pd/C K₃PO₄ DMF/H₂O 100 88

These optimization studies are crucial for developing robust and efficient synthetic routes, enabling access to complex molecules like this compound for further applications.

Chemical Reactivity and Reaction Mechanisms of 2 3 Nitrophenyl Nicotinaldehyde

Reactivity of the Aldehyde Functionality (–CHO)

The aldehyde group is a key site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations.

Nucleophilic Addition Reactions (e.g., Schiff Base Formation, Oxime Derivatization)

The electrophilic carbon of the aldehyde group in 2-(3-Nitrophenyl)nicotinaldehyde is susceptible to attack by nucleophiles. This reactivity is fundamental to the formation of imines, such as Schiff bases and oximes.

Schiff Base Formation: The reaction of an aldehyde with a primary amine leads to the formation of a Schiff base, a compound containing a carbon-nitrogen double bond (imine). researchgate.netnih.gov This condensation reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the stable imine. researchgate.net The formation of Schiff bases is a versatile method for synthesizing new organic compounds with a wide range of applications. nih.gov For instance, the condensation of o-phenylenediamine (B120857) with 4-nitrobenzaldehyde (B150856) is a key step in the synthesis of the mono Schiff base precursor, N-(4-nitrobenzyl) benzene-1,2-diamine. nih.gov

Oxime Derivatization: Aldehydes can react with hydroxylamine (B1172632) to form oximes. This reaction involves the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The derivatization of carbonyl compounds into oximes, such as PFBHA-oximes, is a common analytical technique. researchgate.netrsc.org The formation of oxime esters from pyridine (B92270) and p-nitrophenyl moieties has been investigated for their potential photochemotherapeutic activity. mdpi.com

Selective Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of an aldehyde to a carboxylic acid is a common transformation in organic synthesis. Various oxidizing agents can be employed for this purpose. For example, the Pinnick-type oxidative lactonization of 2-(phenylethynyl)-nicotinaldehyde can be used to synthesize 3-aryl-5-azaisocoumarins. nih.gov

Reduction: Aldehydes are readily reduced to primary alcohols. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

Condensation reactions are a class of reactions where two molecules combine, usually with the loss of a small molecule like water. libretexts.org Aldehydes are common substrates for these reactions.

Aldol Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to give a conjugated enone. nih.gov This reaction is typically catalyzed by a base. nih.gov

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a weak base. wikipedia.orgsciensage.info The product is often an α,β-unsaturated dicarbonyl or related compound. wikipedia.org This reaction is widely used in the synthesis of various organic compounds. sciensage.info For example, Knoevenagel condensation of benzaldehyde (B42025) and malononitrile (B47326) can be efficiently catalyzed by ionic liquids. niscpr.res.in The Doebner modification of this reaction utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to decarboxylation. organic-chemistry.org

Transformations Involving the Pyridine Heterocycle

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity.

Substituent Effects on Pyridine Ring Reactivity

The reactivity of the pyridine ring is significantly influenced by the electronic nature of its substituents. The nitrogen atom in the pyridine ring is basic and nucleophilic, and its reactivity is sensitive to the electronic effects of attached groups. electronicsandbooks.comrsc.org

The presence of the electron-withdrawing 3-nitrophenyl group and the aldehyde group at the 2-position deactivates the pyridine ring towards electrophilic substitution. uoanbar.edu.iq The nitrogen atom's electronegativity already reduces the electron density of the ring, and this effect is amplified by the substituents. uoanbar.edu.iq Conversely, these electron-withdrawing groups make the pyridine ring more susceptible to nucleophilic attack. uoanbar.edu.iq The position of nucleophilic substitution is generally favored at the 2- and 4-positions due to the greater stability of the intermediate carbanions. uoanbar.edu.iq

Annulation and Ring-Forming Reactions Utilizing the Pyridine Core

The pyridine core of this compound can serve as a scaffold for the construction of fused heterocyclic systems through annulation reactions. Annulation reactions, which involve the formation of two new bonds in a single step, are efficient methods for synthesizing cyclic compounds. d-nb.info

For example, the Hantzsch pyridine synthesis, a classic multicomponent reaction, involves a Knoevenagel condensation step to construct the dihydropyridine (B1217469) ring. wikipedia.orgresearchgate.net Similarly, the Gewald reaction utilizes a Knoevenagel condensation to form substituted thiophenes. wikipedia.org The pyridine moiety can also be incorporated into more complex structures through reactions like the synthesis of thiazolo[3,2-a]pyridine derivatives. researchgate.net Furthermore, the pyridine ring can be part of multicomponent reactions to generate diverse heterocyclic structures, such as thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net

Reactivity of the Nitro Group (–NO₂)

The nitro group (–NO₂) is a powerful electron-withdrawing group that significantly influences the molecule's reactivity. Its presence is central to many of the characteristic reactions of this compound.

The reduction of the aromatic nitro group is one of its most important and widely utilized transformations in organic synthesis. This process can yield a variety of functional groups depending on the reagents and reaction conditions employed. The transformation of the nitro group to an amine is particularly valuable as it provides a route to anilines, which are key precursors for dyes, pharmaceuticals, and other complex organic molecules.

Commonly, this reduction is achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Metal-acid systems, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid, are also effective and classic methods for this conversion. commonorganicchemistry.comyoutube.com For substrates that may be sensitive to acidic conditions or catalytic hydrogenation, other reagents like sodium hydrosulfite or tin(II) chloride (SnCl₂) offer milder alternatives. commonorganicchemistry.comwikipedia.org

The reduction can be stopped at intermediate stages to yield other functionalities. For instance, using specific reagents like zinc dust with ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine (R-NHOH). wikipedia.org Similarly, treatment with an excess of zinc metal can result in the formation of hydrazine (B178648) derivatives. wikipedia.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/SystemProductNotes
H₂, Pd/C or Raney NiAmine (–NH₂)A common and efficient method for both aromatic and aliphatic nitro groups. commonorganicchemistry.com
Fe, Sn, or Zn in acidAmine (–NH₂)A classic and widely used method for reducing nitroaromatics. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂)Amine (–NH₂)Provides a mild method suitable for molecules with other reducible groups. commonorganicchemistry.com
Sodium Sulfide (Na₂S)Amine (–NH₂)Useful when hydrogenation or acidic conditions are not compatible; can be selective. commonorganicchemistry.com
Zinc dust, NH₄ClHydroxylamine (–NHOH)Allows for the partial reduction of the nitro group. wikipedia.org
DiboraneHydroxylamine (–NHOH)Effective for reducing aliphatic nitro compounds to hydroxylamines. wikipedia.org

The choice of reducing agent is critical for chemoselectivity, especially in a polyfunctional molecule like this compound, where the aldehyde group is also susceptible to reduction.

The nitro group exerts a profound electronic influence on the phenyl ring to which it is attached. As one of the strongest electron-withdrawing groups, it deactivates the aromatic ring towards electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). This deactivation occurs because the nitro group withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electron-deficient electrophiles.

Conversely, this electron-withdrawing nature makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), although this typically requires the nitro group to be positioned ortho or para to a good leaving group. In this compound, the nitro group is in the meta position relative to the point of attachment to the pyridine ring, which moderates this effect. However, its strong electron-withdrawing properties enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more prone to attack by nucleophiles. This electronic pull also increases the acidity of any protons on the aromatic ring.

Mechanistic Investigations of Key Chemical Transformations

Understanding the step-by-step sequence of bond-breaking and bond-forming events is crucial for controlling reaction outcomes. opentextbc.ca For this compound, mechanistic studies focus on elucidating the transient species and energy profiles of its reactions.

The reactions of this compound, particularly those involving the aldehyde and nitro groups, proceed through various intermediates. A reaction mechanism describes the sequence of these elementary steps that lead from reactants to products. libretexts.org

Nucleophilic Addition to the Aldehyde: Reactions at the aldehyde carbonyl group, such as condensation or addition reactions, typically begin with the nucleophilic attack on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. nih.gov For example, in a reaction with an amine, this intermediate would be zwitterionic. This is often the initial step in reactions like the formation of imines (Schiff bases) or in condensation reactions leading to products like chalcones. rsc.org

Reduction of the Nitro Group: The reduction of a nitro group to an amine is a multi-step process involving several intermediates. The reaction is believed to proceed through the initial formation of a nitroso (–N=O) species, which is then further reduced to a hydroxylamine (–NHOH) before the final amine (–NH₂) is formed. These intermediates are generally highly reactive and not isolated under typical reduction conditions.

Reaction Intermediates: An intermediate is a molecular entity that is formed from the reactants and reacts further to give the products of a chemical reaction. opentextbc.ca In multi-step reactions, intermediates like carbocations, carbanions, or tetrahedral species may be formed. msu.edu For instance, in the reaction of related nitrophenyl compounds with nucleophiles, the formation of a tetrahedral intermediate on the reaction pathway has been proposed and kinetically supported. nih.gov

A kinetic investigation of the reactions of 3-nitrophenyl 4-methylphenyl thionocarbonate (a structurally related compound) with various amines revealed significant details about the reaction mechanism. nih.gov The study found that with secondary alicyclic amines, the rate of reaction showed a non-linear dependence on the amine concentration, suggesting a multi-step mechanism. A reaction scheme involving a zwitterionic tetrahedral intermediate (T+/-) was proposed. The rate at which this intermediate is formed (described by the rate coefficient k₁) is influenced by the electronic properties of the substrate. nih.gov

Table 2: Kinetic Data for the Reaction of 3-Nitrophenyl 4-Methylphenyl Thionocarbonate with Piperidine and Piperazine in 44 wt % Ethanol-Water at 25.0 °C

Aminek₁ (M⁻¹s⁻¹)k₂/k₋₁ (M⁻¹)k₃ (s⁻¹)
Piperidine10.3 (± 0.9)0.9 (± 0.2)1.8 (± 0.2)
Piperazine1.9 (± 0.2)1.3 (± 0.3)0.3 (± 0.02)

Data adapted from a kinetic study on a related 3-nitrophenyl compound, illustrating the rate coefficients for formation of the tetrahedral intermediate (k₁), the partitioning of the intermediate (k₂/k₋₁), and the rate of proton transfer (k₃). nih.gov

These kinetic and mechanistic principles are directly applicable to understanding and predicting the reactivity of this compound in similar chemical transformations.

Advanced Applications As a Synthetic Building Block and Precursor

Construction of Complex Heterocyclic Systems Utilizing the Compound Scaffold

The bifunctional nature of 2-(3-nitrophenyl)nicotinaldehyde, possessing both an electrophilic aldehyde and a pyridine (B92270) core, makes it an ideal starting material for synthesizing a variety of fused heterocyclic systems. These reactions often proceed through cascade or multicomponent strategies, offering efficient pathways to structurally diverse molecules.

The pyridine scaffold of this compound serves as a foundation for the construction of more complex fused pyridine systems. These reactions leverage the reactivity of the aldehyde group and the pyridine ring itself to build additional rings.

One key strategy involves the [2+2+2] cycloaddition of alkynes and nitriles, which is a highly efficient and atom-economical method for pyridine synthesis. csic.es While many examples utilize diynes, the use of discrete alkynes with nitriles, such as in methodologies involving this compound, expands the scope of this reaction. csic.es Cobalt(I) complexes are often employed as catalysts in these transformations. csic.es

Another approach involves intramolecular C–H arylation, where a palladium catalyst facilitates the formation of fused nitrogen-containing heterocycles. beilstein-journals.org This method has been successfully applied to pyridine derivatives, demonstrating its utility in creating complex, multi-fused heteroaromatic compounds. beilstein-journals.org The reaction conditions, including the choice of phosphine (B1218219) ligand, are crucial for achieving high yields. beilstein-journals.org

Furthermore, the compound can be a precursor to various fused pyrano[2,3-b]pyridine derivatives. ekb.eg These syntheses can occur through cyclo-condensation reactions, for instance, by reacting an amino cyano spiro pyrano derivative with arylidene malononitrile (B47326) derivatives. ekb.eg

The table below summarizes selected examples of fused pyridine derivatives synthesized from precursors analogous in reactivity to this compound, highlighting the versatility of this structural motif.

Fused Pyridine SystemSynthetic ApproachKey Reagents/CatalystsRef.
Pyrido[2,3-d]pyrimidinesCyclization of aminopyridine derivativesEthyl acetoacetate, Formic acid nih.gov
1,8-NaphthyridinesReaction with malononitrileMalononitrile nih.gov
Pyrazolo[3,4-b]pyridinesReaction of hydrazide derivativesAcetic acid, Phenylisothiocyanate nih.gov
Thiochromeno[4,3-b]pyridinesQ-tube assisted cyclocondensationAmmonium (B1175870) acetate (B1210297), Thiochroman-4-one nih.gov
Chromeno[4,3-b]pyridinesQ-tube assisted cyclocondensationAmmonium acetate, Chroman-4-one nih.gov
Pyrrolo[3,4-c]pyridines1,3-Dipolar cycloadditionN-methyl azomethine ylide nih.gov

This table is for illustrative purposes and showcases the types of fused pyridine systems that can be accessed from pyridine-based precursors.

The this compound scaffold is instrumental in the synthesis of quinolines, a class of nitrogen-containing heterocycles of significant interest. The Friedländer annulation is a classic and widely used method for quinoline (B57606) synthesis, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.org Variations of this reaction, including indirect approaches, have been developed to enhance its scope and efficiency. nih.gov

The aldehyde functionality of this compound can participate in condensation reactions that are key steps in various quinoline syntheses. For example, it can react with anilines to form imine intermediates, which can then undergo further cyclization and annulation reactions to yield quinoline derivatives. researchgate.net Ruthenium-catalyzed three-component deaminative coupling reactions of anilines, aldehydes, and amines provide a pathway to 2,3-disubstituted quinolines. researchgate.net

Moreover, the development of one-pot syntheses of poly-substituted quinolines often utilizes aldehyde precursors. researchgate.net These reactions can be catalyzed by various reagents, including p-toluenesulfonic acid, molecular iodine, and different metal salts, under both conventional heating and microwave irradiation. organic-chemistry.org

The following table presents a selection of synthetic methods for quinolines where an aldehyde precursor plays a crucial role.

Quinoline Synthesis MethodDescriptionCatalysts/ReagentsRef.
Friedländer SynthesisCondensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.Acid or Base Catalysis organic-chemistry.org
Indirect Friedländer SynthesisOxidative cyclization of 2-aminobenzylic alcohols with ketones or alcohols.N-heterocyclic carbene copper complexes, DMSO nih.gov
Three-Component Deaminative CouplingReaction of anilines, aldehydes, and allylamines.Ru-H complexes researchgate.net
Annulation with DMSOAnnulation between 2-aminobenzyl alcohols, benzaldehydes, and DMSO.- organic-chemistry.org
[3+1+1+1] AnnulationAnnulation of arylamines, arylaldehydes, and DMSO.- organic-chemistry.org

This table illustrates various synthetic strategies for quinolines that can potentially utilize this compound or its derivatives.

Development of Novel Organic Reaction Methodologies

The unique reactivity of this compound makes it a valuable substrate for the development of novel organic reaction methodologies. Its aldehyde group can be transformed into a variety of other functional groups, and the chloro group in analogous 2-chloroquinoline-3-carbaldehydes can be replaced by a wide range of substituents, including hydrogen, iodine, hydroxyl, and various carbon and nitrogen nucleophiles. rsc.org These transformations open up avenues for creating a diverse library of compounds and for exploring new synthetic strategies.

For instance, the aldehyde group can be converted into an oxime, hydrazone, or acrylic acid derivatives, which can then be used in subsequent reactions to build more complex fused quinoline systems like thieno-, pyridazino-, tropono-, pyrano-, thiopyrano-, and furo-quinolines. rsc.org This highlights the role of the aldehyde as a versatile handle for further chemical elaboration.

The presence of the nitro group on the phenyl ring also offers possibilities for further functionalization through reduction to an amino group, which can then participate in a variety of coupling and condensation reactions. This dual reactivity of the aldehyde and the latent amino group makes this compound a powerful tool for generating molecular complexity from a single starting material.

Precursor in Materials Science Research (focusing on chemical synthesis, not material properties themselves)

In materials science, the synthesis of novel organic ligands is a crucial step in the development of new functional materials such as coordination polymers and metal-organic frameworks (MOFs). mdpi.comrsc.org this compound serves as a valuable precursor for the synthesis of such ligands. nih.govberkeley.edu The aldehyde functionality can be readily modified to introduce coordinating groups, while the pyridine and phenyl rings provide a rigid scaffold for the construction of extended structures.

One common strategy is to use the aldehyde to synthesize Schiff base ligands. These ligands, formed by the condensation of the aldehyde with a primary amine, can then be used to create coordination polymers by reacting with metal ions. mdpi.comnih.gov The resulting coordination polymers can have diverse structures and properties, depending on the specific ligand and metal ion used. semanticscholar.org

The synthesis of precursors for inorganic materials is another area where aldehyde-containing organic molecules find application. nih.gov While the focus here is on the chemical synthesis, it's important to note that the structure of the organic precursor can influence the properties of the final inorganic material. umich.edu For example, in the synthesis of mixed-cation oxide ceramics, organic precursors are used to achieve greater purity and control over the final product. umich.edu

The following table provides an overview of how aldehyde-containing precursors are utilized in the chemical synthesis of materials.

Material TypeRole of Aldehyde PrecursorSynthetic StrategyRef.
Coordination PolymersSynthesis of multidentate ligandsSchiff base condensation, subsequent reaction with metal ions rsc.orgmdpi.com
Metal-Organic FrameworksFormation of organic linkersSolvothermal or hydrothermal synthesis with metal salts mdpi.comsemanticscholar.org
Inorganic MaterialsTemplate or structure-directing agentPyrolysis of metal-organic precursors umich.edu

This table illustrates the application of aldehyde-containing organic molecules as precursors in the chemical synthesis of various materials.

Spectroscopic and Crystallographic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic compounds, offering detailed insights into the molecular framework of 2-(3-Nitrophenyl)nicotinaldehyde. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom. acs.orglibretexts.org

Proton (¹H) NMR spectroscopy provides data on the number, environment, and coupling of hydrogen atoms within the molecule. In the ¹H NMR spectrum of a related compound, 2-amino-4-(3-nitrophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline, distinct singlets for the NH₂ and C-4 CH protons confirm the formation of the desired product. researchgate.net The chemical shifts, reported in parts per million (ppm), are influenced by the electron density around the proton. libretexts.org Integration of the peak areas reveals the relative number of protons corresponding to each signal. acs.org

A representative, though not identical, compound, (E)-1-(2-Nitrophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, was synthesized from nicotinaldehyde and 1-(2-nitrophenyl)ethan-1-one, yielding a colorless solid. rsc.orgrsc.org For this compound, the aldehyde proton is expected to appear significantly downfield. For instance, in the spectrum of 2-((4-nitrophenyl)ethynyl)benzaldehyde, the aldehyde proton (CHO) resonates at 10.61 ppm as a singlet. rsc.org Similarly, the aromatic protons of the nitrophenyl and pyridine (B92270) rings would exhibit complex splitting patterns in the aromatic region of the spectrum. rsc.org

Interactive Data Table: Representative ¹H NMR Data

Proton Type Exemplary Chemical Shift (δ) Range (ppm) Multiplicity Notes
Aldehyde (-CHO) 9.5 - 10.5 Singlet (s) Typically deshielded due to the electronegativity of the oxygen atom.
Aromatic (Ar-H) 7.0 - 9.0 Multiplet (m) Complex patterns arise from spin-spin coupling between adjacent protons on the two aromatic rings.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. pressbooks.pub Due to the low natural abundance of the ¹³C isotope, spin-spin coupling between adjacent carbon atoms is not observed. libretexts.org In a related compound, 2-((4-nitrophenyl)ethynyl)benzaldehyde, the aldehyde carbon appears at 191.7 ppm. rsc.org The carbon atoms of the nitrophenyl and pyridine rings would resonate in the typical aromatic region (approximately 120-150 ppm), with the carbon attached to the nitro group showing a characteristic downfield shift. rsc.orgpressbooks.pub

Interactive Data Table: Representative ¹³C NMR Data

Carbon Type Exemplary Chemical Shift (δ) Range (ppm) Notes
Aldehyde (C=O) 185 - 200 The carbonyl carbon is highly deshielded.
Aromatic (C-NO₂) 140 - 150 The carbon directly attached to the electron-withdrawing nitro group is shifted downfield.
Aromatic (C-H & C-C) 120 - 140 Represents the remaining carbons of the phenyl and pyridine rings.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural details by showing correlations between nuclei. A COSY spectrum reveals which protons are coupled to each other, helping to piece together molecular fragments. libretexts.orgmagritek.com An HSQC spectrum correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals. libretexts.org These advanced methods are invaluable for unambiguously assigning the complex aromatic signals in this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wiley.comscispace.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. scispace.com

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1690-1740 cm⁻¹. pg.edu.pl The nitro group (NO₂) would exhibit two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. niscpr.res.in The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic and pyridine rings would be observed in the 1400-1600 cm⁻¹ region. niscpr.res.in

Interactive Data Table: Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde (C=O) Stretch 1690 - 1740
Nitro (NO₂) Asymmetric Stretch 1500 - 1560
Nitro (NO₂) Symmetric Stretch 1300 - 1370
Aromatic (C-H) Stretch > 3000
Aromatic (C=C/C=N) Stretch 1400 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. libretexts.org It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. acdlabs.com Using a soft ionization technique like electrospray ionization (ESI), the mass spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. rsc.org Harder ionization methods can induce fragmentation, providing clues about the molecule's connectivity. acdlabs.commgutheses.in For example, the fragmentation of a related nitrophenyl compound showed losses corresponding to the nitro group and other structural fragments. niscpr.res.in

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

X-ray diffraction (XRD) on a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. nih.govanton-paar.com By analyzing the diffraction pattern of X-rays passing through a crystal, the precise positions of atoms can be determined.

For a related compound, 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, X-ray crystallography revealed a nearly planar phenylthiazolopyridine ring system. nih.gov The nitro group was found to be only slightly twisted from the plane of the phenyl ring. nih.gov The crystal packing was characterized by extensive π-π stacking interactions between molecules. nih.gov Similar structural features, such as the relative orientation of the nitrophenyl and pyridine rings and intermolecular interactions, would be elucidated for this compound through XRD analysis.

Single-Crystal X-ray Analysis for Conformational and Intermolecular Interaction Studies

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. By irradiating a single crystal of this compound with an X-ray beam, the resulting diffraction pattern can be analyzed to generate a detailed three-dimensional model of the molecule.

This analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. For this compound, this would reveal the relative orientation of the 3-nitrophenyl group with respect to the nicotinaldehyde moiety. The planarity of the aromatic rings and the conformation of the aldehyde group would be determined with high accuracy.

Furthermore, single-crystal X-ray analysis illuminates the nature of intermolecular interactions within the crystal lattice. These can include hydrogen bonds, halogen bonds, and π-π stacking interactions, all of which are crucial for understanding the supramolecular chemistry of the compound. For instance, the presence of the nitro group and the pyridine nitrogen atom could lead to specific intermolecular hydrogen bonding patterns.

A hypothetical data table for the crystallographic parameters of this compound that would be generated from such an analysis is presented below.

Crystal ParameterHypothetical Value
Chemical FormulaC₁₂H₈N₂O₃
Formula Weight228.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value
Crystal Size (mm³)Value
θ range for data collection (°)Value
Reflections collectedValue
Independent reflectionsValue
R(int)Value
Final R indices [I>2σ(I)]Value
R indices (all data)Value

These values would be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy orbital. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the conjugated π-systems of the phenyl and pyridine rings. The presence of the electron-withdrawing nitro group and the aldehyde group would likely cause a red-shift (a shift to longer wavelengths) of these absorption bands compared to the parent aromatic rings.

The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons, such as those on the oxygen atoms of the nitro and aldehyde groups, and the nitrogen atom of the pyridine ring, into an anti-bonding π* orbital.

A detailed analysis of the UV-Vis spectrum, often supported by computational studies, can provide insights into the molecular orbitals involved in these electronic transitions. The solvent used for the analysis can also influence the position and intensity of the absorption bands, providing further information about the nature of the transitions.

A hypothetical data table summarizing the expected UV-Vis absorption data for this compound is provided below.

Solventλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
EthanolValue 1Value Aπ → π
Value 2Value Bn → π
DichloromethaneValue 3Value Cπ → π
Value 4Value Dn → π

These values would be determined experimentally.

Theoretical and Computational Chemistry Studies of 2 3 Nitrophenyl Nicotinaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic structure and properties of molecules. nih.govrsc.org For 2-(3-Nitrophenyl)nicotinaldehyde, DFT calculations, particularly using the B3LYP hybrid functional combined with various basis sets like 6-311++G(d,p), are instrumental in providing insights into its molecular geometry, vibrational frequencies, and electronic characteristics. nih.govresearchgate.net

Geometry Optimization and Vibrational Frequency Analysis for Spectroscopic Correlation

Geometry optimization is a fundamental DFT procedure that determines the most stable three-dimensional arrangement of atoms in a molecule, its ground state. nih.govarxiv.org For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. chemrxiv.org The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 6-(3-nitrophenyl)-2-pyridinecarboxaldehyde, DFT calculations revealed a dihedral angle of 21.9(8)° between the pyridine (B92270) and nitro-substituted benzene (B151609) planes.

Vibrational frequency analysis is typically performed following geometry optimization to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. q-chem.com This analysis calculates the vibrational modes of the molecule, which correspond to specific bond stretching, bending, and torsional motions. ijera.comaps.org The calculated frequencies can be correlated with experimental IR and Raman spectra, aiding in the assignment of observed spectral bands to specific molecular vibrations. researchgate.net For example, in a similar aromatic compound, C-C stretching vibrations are expected in the 1400-1500 cm⁻¹ range. ijera.com

The following table presents a hypothetical comparison of selected calculated and experimental vibrational frequencies for this compound, illustrating the typical level of agreement.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
C=O stretch17051700Aldehyde carbonyl
C-N stretch (pyridine)13501345Pyridine ring
NO₂ symmetric stretch13551350Nitro group
NO₂ asymmetric stretch15301525Nitro group
C-H stretch (aromatic)3100-30003100-3000Phenyl and pyridine rings

Reaction Pathway Prediction and Energetic Analysis

DFT calculations are invaluable for exploring potential chemical reactions involving this compound. engineering.org.cnescholarship.org By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby predicting the most likely reaction pathways. engineering.org.cnnih.gov This involves calculating the energy barriers (activation energies) for different potential reactions, which helps in understanding the kinetics and feasibility of a transformation. rsc.org For example, DFT can be used to model the energetics of nucleophilic addition to the aldehyde group or electrophilic substitution on the aromatic rings. ru.nl

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ru.nlnumberanalytics.comethz.ch

Elucidation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. ru.nlphyschemres.org For this compound, DFT calculations can visualize the spatial distribution of the HOMO and LUMO. researchgate.net Typically, the HOMO is located over the more electron-rich parts of the molecule, such as the pyridine ring, while the LUMO is often centered on the electron-withdrawing nitro group and the aldehyde function. unifap.br The energies of these orbitals, E(HOMO) and E(LUMO), are also determined. irjweb.com

Theoretical Reactivity Prediction Based on Orbital Energies

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. irjweb.comschrodinger.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govsemanticscholar.org This facilitates charge transfer within the molecule and interactions with other chemical species. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of reactivity. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons. physchemres.org

Chemical Hardness (η): Resistance to change in electron distribution. A higher hardness indicates lower reactivity. semanticscholar.org

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity to react. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. irjweb.com

The following table shows hypothetical FMO energies and calculated reactivity descriptors for this compound.

ParameterValue (eV)
E(HOMO)-6.85
E(LUMO)-2.45
HOMO-LUMO Gap (ΔE)4.40
Electronegativity (χ)4.65
Chemical Hardness (η)2.20
Chemical Softness (S)0.45
Electrophilicity Index (ω)4.92

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netacs.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP surface would typically show:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are generally located around the electronegative oxygen atoms of the nitro and aldehyde groups, as well as the nitrogen atom of the pyridine ring. researchgate.netacs.org

Positive Regions (Blue/Green): These regions have a lower electron density and are prone to nucleophilic attack. They are typically found around the hydrogen atoms and the carbon atom of the carbonyl group. unifap.brresearchgate.net

The MEP analysis provides a clear, visual representation of the molecule's reactivity, complementing the insights gained from FMO analysis. It helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with other reagents. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the interactions between orbitals within a molecule, providing a quantitative description of bonding, lone pairs, and the delocalization of electron density. This analysis is instrumental in understanding the stability of a molecule arising from hyperconjugative interactions.

In a hypothetical NBO analysis of this compound, one would investigate the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). Larger E(2) values indicate more significant charge transfer and greater stabilization of the molecule.

For this compound, key interactions to investigate would include the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms of the nitro and aldehyde groups, as well as from the π-orbitals of the phenyl and pyridine rings, into the antibonding orbitals of adjacent bonds. A data table, if available, would list the specific donor and acceptor orbitals and their corresponding E(2) stabilization energies, offering a detailed picture of the intramolecular charge transfer that governs the molecule's electronic structure.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties of organic molecules is a burgeoning field of research, driven by their potential applications in optoelectronics and photonics. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the NLO response of molecules.

A theoretical study of this compound's NLO properties would involve the calculation of its electric dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β). These parameters quantify how the molecule's charge distribution is affected by an external electric field. A high hyperpolarizability value is a key indicator of a strong NLO response.

The presence of both an electron-donating pyridine ring and an electron-withdrawing nitrophenyl group in this compound suggests the potential for significant intramolecular charge transfer, a key feature for enhancing NLO properties. Theoretical calculations would provide quantitative values for the components of the polarizability and hyperpolarizability tensors. A data table would typically present these calculated values, often compared to a known standard like urea, to gauge the material's potential for NLO applications. The HOMO-LUMO energy gap is another important parameter, with a smaller gap often correlating with a larger NLO response.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. While often applied to large biomolecular systems, MD simulations can also be valuable for understanding the conformational landscape of smaller organic molecules.

Challenges and Future Research Directions in 2 3 Nitrophenyl Nicotinaldehyde Chemistry

Advanced Synthetic Challenges and Opportunities

The synthesis of 2-(3-nitrophenyl)nicotinaldehyde and its derivatives, while achievable, presents ongoing challenges that also open doors for innovation. The development of more efficient and sustainable synthetic methodologies is a primary objective. Current multi-component reactions, though effective, can sometimes lead to the formation of byproducts, necessitating complex purification procedures. vu.nlresearchgate.net Future research could focus on designing highly selective catalysts and optimizing reaction conditions to improve yields and minimize waste, aligning with the principles of green chemistry. dntb.gov.ua

One of the key challenges lies in the selective functionalization of the pyridine (B92270) and nitrophenyl rings. The presence of multiple reactive sites can lead to a mixture of isomers, complicating the synthesis of specific target molecules. researchgate.net Advanced strategies, such as the use of novel protecting groups or the development of regioselective catalytic systems, are needed to overcome this hurdle. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, have shown promise in the synthesis of nicotinaldehyde derivatives, but further refinement is required to enhance their efficiency and substrate scope. dntb.gov.uaresearchgate.net

Moreover, the introduction of chiral centers into the this compound scaffold presents a significant synthetic challenge. The development of asymmetric synthetic routes to produce enantiomerically pure derivatives is crucial for exploring their potential applications in areas such as medicinal chemistry and materials science. This could involve the use of chiral catalysts, auxiliaries, or starting materials.

Synthetic MethodAdvantagesChallengesKey Compounds
Multi-component Reactions High bond-forming efficiency, atom economy. vu.nlresearchgate.netPotential for side reactions and purification difficulties. vu.nlresearchgate.netNicotinamide and thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net
Palladium-Catalyzed Cross-Coupling Good for forming C-C bonds with functional group tolerance. dntb.gov.uaCatalyst efficiency and substrate scope can be limited. dntb.gov.uaresearchgate.net2-Arylindoles, nicotinaldehyde derivatives. researchgate.netacs.org
Vilsmeier Reaction Facile synthesis of chloronicotinaldehydes. researchgate.netControl of selectivity between chloronicotinaldehydes and chloropyridines. researchgate.netMultisubstituted chloronicotinaldehydes. researchgate.net
Cyclization Reactions Access to complex heterocyclic structures. rsc.orgnih.govUnexpected reaction pathways and product formation. rsc.orgnih.gov2-Alkylideneindolin-3-ones. rsc.orgnih.gov

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms underlying the transformations of this compound is paramount for the rational design of new synthetic routes and the optimization of existing ones. Many of the reactions involving this compound proceed through complex, multi-step pathways that are not yet fully elucidated.

For example, in the synthesis of heterocyclic systems derived from this compound, the precise nature of the intermediates and transition states often remains speculative. Mechanistic studies employing a combination of experimental techniques, such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring, are essential to unravel these intricate pathways. For instance, the cyclization of ortho-nitrochalcones, a related class of compounds, can lead to unexpected products, highlighting the need for detailed mechanistic investigations to control reaction outcomes. rsc.orgnih.gov

The role of catalysts in these transformations also warrants deeper investigation. Understanding how a catalyst interacts with the substrate and influences the reaction pathway at a molecular level is crucial for developing more efficient and selective catalytic systems. This includes studying the electronic and steric effects of ligands in metal-catalyzed reactions.

Furthermore, the photochemical reactivity of this compound and its derivatives is an area ripe for exploration. The nitro group can participate in photochemical reactions, potentially leading to novel transformations and the synthesis of unique molecular architectures. mdpi.comrsc.orgresearchgate.net Elucidating the mechanisms of these light-induced reactions could open up new avenues in photochemistry and materials science.

Exploration of Novel Reaction Pathways and Derivatives

The unique structural features of this compound, namely the electron-withdrawing nitro group and the versatile aldehyde functionality on a pyridine scaffold, make it an excellent starting material for exploring novel reaction pathways and synthesizing a diverse range of derivatives.

Future research should focus on harnessing the reactivity of the aldehyde and nitro groups to participate in a wider array of chemical transformations. For instance, the aldehyde group can be a handle for various condensation reactions, cycloadditions, and multicomponent reactions to build complex molecular frameworks. vu.nlresearchgate.net The nitro group, on the other hand, can be reduced to an amino group, which can then be further functionalized, or it can participate in cyclization reactions. rsc.org

The development of novel derivatives of this compound is a key area for future research. This includes the synthesis of new heterocyclic systems by reacting this compound with various bifunctional reagents. For example, reactions with hydrazines, hydroxylamines, and amidines could lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. The synthesis of novel naphthyridine derivatives has also shown promise in developing new antimicrobial agents. nih.gov

Moreover, the incorporation of this compound into larger molecular architectures, such as polymers or macrocycles, could lead to materials with interesting photophysical or electronic properties. The synthesis of oxadiazole derivatives has been explored for their potential in biological applications. nih.gov

Reaction TypePotential ProductsResearch Focus
Cycloaddition Reactions Nitrofunctionalized 1,2-oxazolidine analogs. researchgate.netRegio- and stereoselective synthesis. researchgate.net
Dimerization of Aldoximes Furoxans. nih.govMechanochemical and environmentally friendly synthesis. nih.gov
Condensation Reactions N-tosyl-indole hybrid thiosemicarbazones. researchgate.netSynthesis of competitive tyrosinase inhibitors. researchgate.net
Transition Metal-Catalyzed Cycloisomerization 5-Azaisocoumarins. frontiersin.orgExpedient synthesis of novel heterocyclic systems. frontiersin.org

Integration of Advanced Computational and Experimental Approaches for Compound Design and Synthesis

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating the discovery and development of new molecules based on the this compound scaffold. researchgate.net Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these compounds. dntb.gov.uaresearchgate.netacs.org

Computational modeling can be employed to predict the feasibility of proposed reaction pathways and to understand the mechanisms of complex transformations at a molecular level. researchgate.net This can help in the rational design of experiments, saving time and resources. For example, DFT calculations can be used to screen potential catalysts, predict the regioselectivity of reactions, and identify stable intermediates. Hirshfeld surface analysis is another computational tool that can explore the strength of intermolecular interactions. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological or material properties. researchgate.net This can guide the design of new compounds with enhanced activity or desired characteristics. Molecular docking studies can also be used to predict the binding modes of these compounds with biological targets. researchgate.netresearchgate.net

The integration of these computational approaches with high-throughput experimental screening can create a powerful workflow for the rapid discovery of new derivatives with optimized properties. This combined approach will be instrumental in realizing the full potential of this compound in various scientific and technological fields.

Computational MethodApplication in this compound ResearchKey Insights
Density Functional Theory (DFT) Prediction of electronic structure, reactivity, and spectroscopic properties. dntb.gov.uaresearchgate.netacs.orgUnderstanding reaction mechanisms and designing new catalysts. researchgate.net
Hirshfeld Surface Analysis Exploration of intermolecular interactions. researchgate.netInformation on the strength of non-covalent bonds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with biological activity. researchgate.netGuiding the design of compounds with enhanced properties. researchgate.net
Molecular Docking Prediction of binding modes with biological targets. researchgate.netresearchgate.netUnderstanding the mechanism of action at a molecular level. researchgate.netresearchgate.net
Time-Dependent DFT (TD-DFT) Calculation of electronic excitation energies and oscillator strengths. researchgate.netInsights into the photophysical properties of the molecules. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-Nitrophenyl)nicotinaldehyde, and how do reaction conditions influence yield?

  • Methodology : A common approach involves Suzuki-Miyaura cross-coupling between 3-nitrophenylboronic acid and halogenated nicotinaldehyde precursors, using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., THF/H₂O) under inert conditions. Optimization requires adjusting catalyst loading (0.5–5 mol%), temperature (60–100°C), and base (e.g., Na₂CO₃) to balance yield (typically 40–70%) and purity . Recrystallization in ethanol or methanol is critical for isolating high-purity crystals .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The aldehyde proton appears as a singlet near δ 10.1 ppm, while nitrophenyl protons show splitting patterns (e.g., para-substituted nitro groups induce distinct aromatic signals).
  • FTIR : Confirm the aldehyde group (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .

Q. How does the nitro group at the 3-position influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodology : The electron-withdrawing nitro group deactivates the aromatic ring, reducing electrophilicity at the aldehyde compared to non-nitrated analogs. Reactivity can be enhanced via acid catalysis (e.g., HCl in ethanol) to stabilize transition states during Schiff base formation . Comparative studies with 2- and 4-nitrophenyl derivatives reveal steric and electronic effects on regioselectivity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the nonlinear optical (NLO) properties of this compound derivatives?

  • Methodology :

  • Structural Optimization : Use M06/6-311G(d,p) to optimize geometry and compute dipole moment, polarizability, and hyperpolarizability. Compare with experimental XRD data to validate accuracy .
  • NLO Analysis : High hyperpolarizability values (>1000 × 10⁻³⁰ esu) suggest potential for photonic applications. The nitro group enhances charge transfer, as shown in analogous pyridine-3-carbaldehydes .

Q. How should researchers resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

  • Methodology :

  • Variable Screening : Use design-of-experiment (DoE) tools to test interactions between catalyst type, solvent polarity, and temperature. For example, Pd(OAc)₂ may outperform Pd(PPh₃)₄ in polar aprotic solvents like DMF.
  • Impurity Profiling : LC-MS can identify byproducts (e.g., dehalogenated intermediates) that reduce yield. Adjusting ligand ratios (e.g., PPh₃) can suppress side reactions .

Q. What strategies enable the use of this compound as a precursor for bioactive heterocycles?

  • Methodology :

  • Schiff Base Formation : React with hydrazines or amines to generate pyrazole or imidazole derivatives. Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 1:2).
  • Cyclization : Use POCl₃ or PPA to catalyze intramolecular cyclization, yielding quinolines or acridines. The nitro group can later be reduced to amine for further functionalization .

Q. How do steric and electronic effects of the 3-nitrophenyl substituent impact binding to biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular Docking : Perform AutoDock/Vina simulations to assess binding affinity with targets (e.g., kinases). Compare with 2- and 4-nitrophenyl analogs to map steric clashes or hydrogen-bonding interactions.
  • SAR Studies : Synthesize analogs with substituents at varying positions and measure IC₅₀ values. The 3-nitro group often enhances π-π stacking with hydrophobic enzyme pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.